Cas no 2034251-09-5 (N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]furan-2-carboxamide)
![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]furan-2-carboxamide structure](https://www.kuujia.com/scimg/cas/2034251-09-5x500.png)
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]furan-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)furan-2-carboxamide
- N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]furan-2-carboxamide
-
- Inchi: 1S/C16H14N2O5/c19-14-10-23-16(21)18(14)9-12(11-5-2-1-3-6-11)17-15(20)13-7-4-8-22-13/h1-8,12H,9-10H2,(H,17,20)
- InChI Key: RDFGLZAMVXGUSW-UHFFFAOYSA-N
- SMILES: O1CC(N(C1=O)CC(C1C=CC=CC=1)NC(C1=CC=CO1)=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 475
- Topological Polar Surface Area: 88.8
- XLogP3: 1.6
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]furan-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6514-5892-50mg |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]furan-2-carboxamide |
2034251-09-5 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6514-5892-75mg |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]furan-2-carboxamide |
2034251-09-5 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6514-5892-15mg |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]furan-2-carboxamide |
2034251-09-5 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6514-5892-2μmol |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]furan-2-carboxamide |
2034251-09-5 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6514-5892-100mg |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]furan-2-carboxamide |
2034251-09-5 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6514-5892-10μmol |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]furan-2-carboxamide |
2034251-09-5 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6514-5892-5mg |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]furan-2-carboxamide |
2034251-09-5 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6514-5892-1mg |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]furan-2-carboxamide |
2034251-09-5 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6514-5892-4mg |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]furan-2-carboxamide |
2034251-09-5 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6514-5892-20mg |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]furan-2-carboxamide |
2034251-09-5 | 20mg |
$99.0 | 2023-09-08 |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]furan-2-carboxamide Related Literature
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
-
Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
-
Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
-
Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
Additional information on N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]furan-2-carboxamide
Research Briefing on N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]furan-2-carboxamide (CAS: 2034251-09-5)
In recent years, the compound N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]furan-2-carboxamide (CAS: 2034251-09-5) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique oxazolidinone and furan carboxamide moieties, has shown promising potential in various therapeutic applications. The following briefing synthesizes the latest research findings on this compound, focusing on its synthesis, biological activity, and potential clinical implications.
The synthesis of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]furan-2-carboxamide involves a multi-step process that leverages modern organic chemistry techniques. Recent studies have optimized the reaction conditions to improve yield and purity, with particular emphasis on the stereoselective formation of the oxazolidinone ring. Advanced spectroscopic methods, including NMR and mass spectrometry, have been employed to confirm the structural integrity of the compound, ensuring its suitability for further biological evaluation.
From a pharmacological perspective, this compound has demonstrated notable activity against a range of biological targets. Preliminary in vitro studies indicate that it exhibits inhibitory effects on specific enzymes involved in inflammatory pathways, suggesting potential applications in the treatment of chronic inflammatory diseases. Additionally, molecular docking simulations have revealed strong binding affinities for certain protein targets, further supporting its therapeutic potential. These findings are corroborated by recent patent filings, which highlight the compound's utility in developing novel anti-inflammatory agents.
In vivo studies have also provided encouraging results. Animal models of inflammation treated with N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]furan-2-carboxamide showed significant reduction in inflammatory markers compared to control groups. Importantly, the compound displayed a favorable pharmacokinetic profile, with good oral bioavailability and minimal off-target effects. These attributes make it a strong candidate for further preclinical development.
Despite these promising results, challenges remain. The compound's mechanism of action at the molecular level is not yet fully elucidated, and additional studies are needed to explore potential side effects and long-term safety. Furthermore, scalable synthesis methods must be developed to facilitate large-scale production for clinical trials. Collaborative efforts between academic researchers and pharmaceutical companies are essential to address these gaps and accelerate the translation of this compound into clinical use.
In conclusion, N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]furan-2-carboxamide represents a promising lead compound in the search for novel anti-inflammatory therapeutics. Its unique chemical structure and robust biological activity underscore its potential to address unmet medical needs. Continued research and development efforts will be crucial to fully realize its therapeutic benefits and bring it closer to clinical application.
2034251-09-5 (N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]furan-2-carboxamide) Related Products
- 506-17-2(cis-Vaccenic acid)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)




